molecular formula C6H8N2O2S B1265440 3-Aminobenzenesulfonamide CAS No. 98-18-0

3-Aminobenzenesulfonamide

Cat. No. B1265440
CAS RN: 98-18-0
M. Wt: 172.21 g/mol
InChI Key: JPVKCHIPRSQDKL-UHFFFAOYSA-N
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Patent
US04976773

Procedure details

By using (a) 2-nitrobenzenesulfonyl chloride, (b) 3-nitrobenzenesulfonyl chloride instead of 4-nitrobenzenesulfonyl chloride in the above (A), (a') 2-aminobenzenesulfonamide (m.p. 184° C.-186° C.), (b') 3-aminobenzenesulfonamide (m.p. 139° C. -140° C.) were obtained respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10](Cl)(=[O:12])=[O:11])([O-])=O.[N+:14]([C:17]1[CH:18]=[C:19]([S:23](Cl)(=[O:25])=[O:24])[CH:20]=[CH:21][CH:22]=1)([O-])=O>NC1C=CC(S(N)(=O)=O)=CC=1>[NH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10]([NH2:14])(=[O:12])=[O:11].[NH2:14][C:17]1[CH:18]=[C:19]([S:23]([NH2:1])(=[O:25])=[O:24])[CH:20]=[CH:21][CH:22]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
NC1=CC=C(C=C1)S(=O)(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)S(=O)(=O)N
Name
Type
product
Smiles
NC=1C=C(C=CC1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04976773

Procedure details

By using (a) 2-nitrobenzenesulfonyl chloride, (b) 3-nitrobenzenesulfonyl chloride instead of 4-nitrobenzenesulfonyl chloride in the above (A), (a') 2-aminobenzenesulfonamide (m.p. 184° C.-186° C.), (b') 3-aminobenzenesulfonamide (m.p. 139° C. -140° C.) were obtained respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10](Cl)(=[O:12])=[O:11])([O-])=O.[N+:14]([C:17]1[CH:18]=[C:19]([S:23](Cl)(=[O:25])=[O:24])[CH:20]=[CH:21][CH:22]=1)([O-])=O>NC1C=CC(S(N)(=O)=O)=CC=1>[NH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10]([NH2:14])(=[O:12])=[O:11].[NH2:14][C:17]1[CH:18]=[C:19]([S:23]([NH2:1])(=[O:25])=[O:24])[CH:20]=[CH:21][CH:22]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
NC1=CC=C(C=C1)S(=O)(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)S(=O)(=O)N
Name
Type
product
Smiles
NC=1C=C(C=CC1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.